molecular formula C22H15N5O6 B2901520 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide CAS No. 1105205-97-7

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide

Cat. No.: B2901520
CAS No.: 1105205-97-7
M. Wt: 445.391
InChI Key: IIEWWQNVQRXRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a dinitrobenzamide moiety, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the dinitrobenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites, altering protein conformation, or inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and dinitrobenzamide compounds. Examples are:

  • N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

What sets N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide apart is its unique combination of a quinazolinone core and a dinitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-8-7-15(11-19(20)22(29)25(13)16-5-3-2-4-6-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWWQNVQRXRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.